

# synthesis of thiokol oligomers and their modification with unsaturated compounds

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## Compound of Interest

Compound Name: Polysulfide rubber

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## Synthesis and Modification of Thiokol Oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of thiokol oligomers, also known as polysulfide polymers, and their subsequent modification with unsaturated compounds. Thiokol oligomers are valued for their excellent resistance to solvents, fuels, and environmental factors, making them crucial in sealant, adhesive, and coating applications.<sup>[1][2]</sup> Modification with unsaturated compounds further enhances their properties and allows for the development of novel materials with tailored characteristics.<sup>[3][4]</sup>

### Synthesis of Thiokol Oligomers

The fundamental synthesis of thiokol oligomers typically involves the condensation polymerization of dihalogenated organic compounds with aqueous sodium polysulfides.<sup>[1][5][6]</sup> A common method utilizes the reaction of bis-(2-chloroethyl) formal with sodium polysulfide in an aqueous dispersion, similar to an emulsion polymerization process.<sup>[2][8]</sup> To control the degree of branching in the polymer backbone, a cross-linking agent such as 1,2,3-trichloropropane is often incorporated.<sup>[8][9]</sup>

The initial high-molecular-weight solid polymer latex is then chemically reduced to yield liquid polysulfide oligomers with terminal thiol (mercaptan) groups.<sup>[1][8]</sup> This reduction is typically

achieved using agents like sodium sulfite and sodium hydrosulfide.[1][8] The resulting liquid polymers have molecular weights ranging from approximately 1,000 to 7,000 g/mol .[8]

## General Properties of Liquid Polysulfide Oligomers

The properties of commercially available liquid polysulfide oligomers, often sold under the trade name Thiokol, vary based on their molecular weight and the amount of cross-linking agent used during synthesis.[9] A summary of the main properties of several common liquid polysulfide oligomers is presented in Table 1.

Table 1:  
Main  
Properties  
of Liquid  
Polysulfid  
e  
Oligomers

Liquid Polysulfide Oligomer	LP-3	LP-23	LP-980	LP-2	LP-32	LP-55
Average Molecular Weight	1000	2500	2500	4000	4000	4000
Cross-linking Agent	2%	2%	0.5%	2%	0.5%	0.05%
Mercaptan Fraction (–SH)	5.9–7.7%	2.5–3.5%	2.5–3.5%	1.5–2.0%	1.5–2.0%	1.5–2.0%
Bis-2-chloroethyl formal is the typically used monomer, and 1,2,3-trichloropropane is added as a cross-linking agent. <sup>[9]</sup>						

# Modification of Thiokol Oligomers with Unsaturated Compounds

The terminal thiol groups of liquid polysulfide oligomers are highly reactive and provide a versatile handle for modification.<sup>[2]</sup> Reaction with unsaturated compounds, such as acrylates, methacrylates, and other vinyl-containing molecules, is a common strategy to alter the properties of the oligomers and to facilitate curing.<sup>[3][10][11]</sup> These modifications often proceed via a thiol-ene Michael addition reaction.<sup>[9][10][12][13]</sup>

## Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and often stereoselective "click" chemistry reaction between a thiol and an alkene to form a thioether.<sup>[13]</sup> This reaction can be initiated by free radicals (light or heat) or catalyzed by bases (amines) or nucleophiles (phosphines).<sup>[10][12][13]</sup> The base-catalyzed Michael addition is particularly useful for modifying thiokol oligomers with acrylate or methacrylate compounds.<sup>[9][14]</sup> This approach allows for the preparation of elastomers with improved mechanical and thermal properties compared to traditional metal oxide cured polysulfides.<sup>[9]</sup>

## Modification with Epoxy Resins

Thiokol oligomers can also be modified by reacting their terminal thiol groups with the oxirane rings of epoxy resins.<sup>[15]</sup> This process, known as thioetherification, leads to the formation of epoxy-thiokol copolymers with enhanced flexibility and adhesion properties.<sup>[15]</sup> The reactivity of the thiol groups with epoxy groups is generally lower than their oxidation by traditional curing agents like manganese dioxide.<sup>[15]</sup>

## Experimental Protocols

### Synthesis of Thiokol Rubber (Polysulfide)

This protocol describes a laboratory-scale synthesis of a **polysulfide rubber**.<sup>[5][6][7][16]</sup>

Materials:

- Sodium hydroxide (NaOH)
- Sulfur (S)

- 1,2-dichloroethane (ethylene dichloride)
- Distilled water

Procedure:

- Dissolve 5 g of sodium hydroxide in 100 mL of distilled water in a beaker and heat the solution to boiling.[16]
- In a fume hood, add 7 to 10 g of sulfur to the boiling NaOH solution and stir until the sulfur dissolves, forming a deep red sodium polysulfide solution.[16]
- Allow the solution to cool to below 83°C (the boiling point of 1,2-dichloroethane).[16]
- Add 20 mL of 1,2-dichloroethane to the cooled sodium polysulfide solution with stirring.[16]
- Continue stirring for 15-20 minutes. A rubbery polymer will precipitate as a lump.[16]
- Decant the supernatant liquid and wash the polymer several times with water.[16]
- Allow the excess 1,2-dichloroethane to evaporate in a fume hood.[16]

## Modification of Liquid Polysulfide Oligomer with Bisphenol-A Diacrylate

This protocol outlines the preparation of a polysulfide-based elastomer via a thiol-ene Michael addition reaction.[9]

Materials:

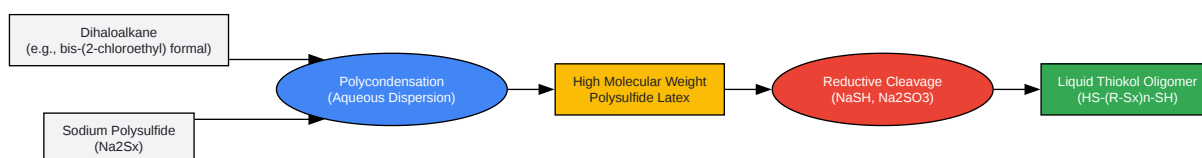
- Liquid polysulfide oligomer (e.g., LP-3, LP-2, etc.)
- Bisphenol-A diacrylate
- Tris(dimethylaminomethyl)-phenol (DMP-30) as a catalyst

Procedure:

- In a suitable reaction vessel, mix the liquid polysulfide oligomer and bisphenol-A diacrylate in a stoichiometric ratio of thiol to acrylate functional groups.
- Add 2 wt% of the DMP-30 catalyst to the monomer mixture.
- Stir the mixture thoroughly at room temperature until a homogeneous solution is obtained.
- Cast the mixture into a mold and allow it to cure at room temperature. The curing time will depend on the specific oligomer and catalyst concentration.

## Visualization of Pathways and Workflows

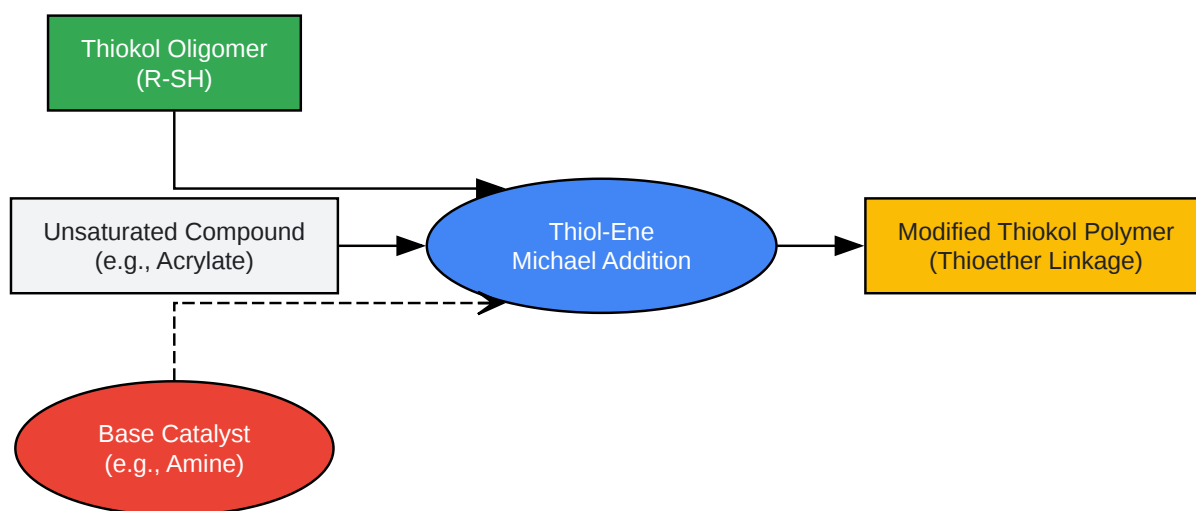
### Synthesis of Thiokol Oligomers



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Caption: General synthesis pathway for liquid thiokol oligomers.

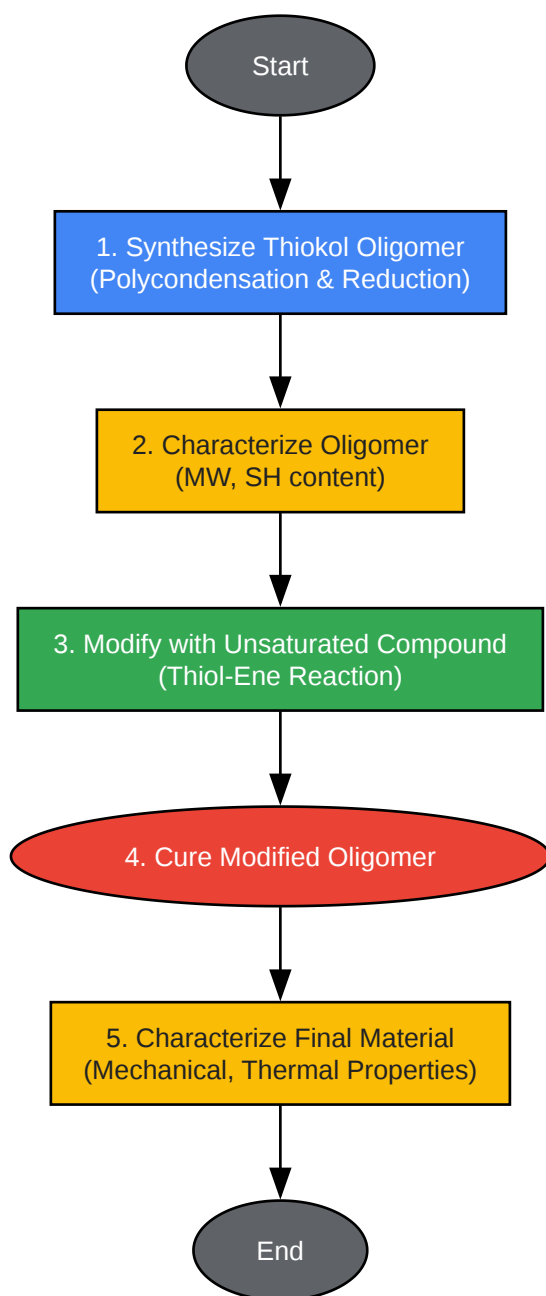
## Modification of Thiokol Oligomers via Thiol-Ene Reaction



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Caption: Modification of thiokol oligomers with unsaturated compounds.

## Experimental Workflow for Thiokol Synthesis and Modification



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Caption: Experimental workflow for thiokol synthesis and modification.

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